molecular formula C19H18N2O3S2 B2695476 (E)-3-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)-N-phenethylpropanamide CAS No. 682783-87-5

(E)-3-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)-N-phenethylpropanamide

Cat. No.: B2695476
CAS No.: 682783-87-5
M. Wt: 386.48
InChI Key: MQYNKGNDKFHTLL-DTQAZKPQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-3-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)-N-phenethylpropanamide is a synthetically derived small molecule that serves as a key chemical tool in antimicrobial and anticancer research. Its core structure is based on the 4-thiazolidinone pharmacophore, specifically a rhodanine-3-acetic acid derivative, a scaffold widely recognized for its diverse biological activities. This compound has been identified as a potent inhibitor of bacterial β-ketoacyl-acyl carrier protein synthase III (FabH), a crucial enzyme in the type II fatty acid synthesis (FASII) pathway. By targeting FabH, it disrupts bacterial membrane integrity and demonstrates promising activity against a range of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) . Furthermore, structural analogs featuring the 5-benzylidenerhodanine core have been extensively investigated for their antiproliferative effects. These compounds frequently exhibit anticancer potential by inducing apoptosis, inhibiting tubulin polymerization, and disrupting cell cycle progression . The specific substitution pattern of this compound, combining the furan moiety with the phenethylpropanamide side chain, is designed to optimize its interaction with enzymatic targets and enhance its drug-like properties. It represents a valuable asset for researchers exploring novel antibacterial strategies to combat multidrug-resistant pathogens and for oncologists investigating new mechanisms to halt tumor cell proliferation.

Properties

IUPAC Name

3-[(5E)-5-(furan-2-ylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(2-phenylethyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O3S2/c22-17(20-10-8-14-5-2-1-3-6-14)9-11-21-18(23)16(26-19(21)25)13-15-7-4-12-24-15/h1-7,12-13H,8-11H2,(H,20,22)/b16-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQYNKGNDKFHTLL-DTQAZKPQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCNC(=O)CCN2C(=O)C(=CC3=CC=CO3)SC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)CCNC(=O)CCN2C(=O)/C(=C\C3=CC=CO3)/SC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-3-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)-N-phenethylpropanamide is a complex organic compound notable for its diverse biological activities. This compound features a thiazolidinone core, a furan moiety, and a phenethylamine structure, which collectively contribute to its pharmacological potential. Its structural complexity suggests multiple mechanisms of action, making it a subject of interest in medicinal chemistry and drug development.

The molecular formula of this compound is C19H18N2O3S2, with a molecular weight of 386.48 g/mol. The presence of sulfur and nitrogen atoms within its structure enhances its reactivity and interaction with biological targets.

Anticancer Activity

Research indicates that compounds with thiazolidinone scaffolds exhibit significant anticancer properties. For instance, derivatives similar to this compound have demonstrated potent inhibitory effects on various cancer cell lines, including A549 (lung adenocarcinoma), PC-3 (prostate cancer), and HepG2 (hepatocellular carcinoma) cells.

In vitro studies have shown that certain derivatives can inhibit cell proliferation with IC50 values ranging from 7.0 to 20.3 µM. For example, one derivative exhibited an IC50 of 7.00 µM against A549 cells, indicating strong antiproliferative activity comparable to established anticancer drugs like gefitinib .

CompoundCell LineIC50 (µM)Selectivity Index
I 20A5497.002.10
I 24HepG214.91.35
GefitinibA5495.89N/A

The selectivity index (SI) is calculated as the ratio of IC50 values against normal cells to cancer cells, reflecting the compound's potential for selective cytotoxicity.

The anticancer activity of this compound may involve interactions with microtubules, disrupting their polymerization and thus inhibiting mitosis in cancer cells. Computational docking studies suggest strong binding interactions with tubulin, particularly at sites similar to those targeted by Taxol, a well-known chemotherapeutic agent .

Antimicrobial Activity

In addition to anticancer properties, compounds related to this thiazolidinone derivative have shown antimicrobial activity against various pathogens. The presence of the furan ring is often associated with enhanced antibacterial effects, making these compounds potential candidates for further development as antimicrobial agents.

Case Studies

Several studies have explored the biological activities of similar thiazolidinone derivatives:

  • Antiproliferative Studies : A series of thiazolidinedione derivatives were evaluated for their antiproliferative effects on human cancer cell lines using MTT assays. The results indicated that modifications in the phenyl group significantly influenced their activity.
  • Microtubule Interaction : Research on rhodanine derivatives demonstrated their ability to inhibit tubulin polymerization, leading to cell cycle arrest in cancer cells . Such findings underscore the importance of structural variations in enhancing biological efficacy.

Scientific Research Applications

The compound has been studied for its anticancer properties, showing promising results in various assays.

Anticancer Applications

Research indicates that (E)-3-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)-N-phenethylpropanamide exhibits cytotoxic effects against different cancer cell lines.

  • Mechanism of Action :
    • Induces apoptosis in cancer cells, evidenced by increased expression of pro-apoptotic genes such as p53 and decreased expression of anti-apoptotic genes like Bcl-2.
    • Causes cell cycle arrest at the G2/M phase, which inhibits cancer cell proliferation.
  • Case Studies :
    • A study demonstrated that the compound had an IC50 value significantly lower than conventional chemotherapeutics, indicating higher potency against certain cancer types .

Antimicrobial Properties

In addition to its anticancer effects, this compound has shown potential antimicrobial activity.

  • Mechanism :
    • The thiazolidinone core structure is known for its ability to inhibit bacterial growth and has been linked to anti-inflammatory properties.
  • Research Findings :
    • Preliminary studies suggest that it may be effective against both gram-positive and gram-negative bacteria, although specific data on its efficacy are still being compiled .

Therapeutic Potential

The unique structural features of this compound allow it to interact with multiple biological targets, suggesting a broad range of therapeutic applications:

  • Anti-inflammatory Activity :
    • Similar compounds have been noted for their anti-inflammatory effects, which could extend the therapeutic use of this compound in treating inflammatory diseases.
  • Predictive Models :
    • Computational models indicate potential interactions with key enzymes involved in disease pathways, paving the way for further exploration in drug design .

Summary of Applications

Application TypeDescription
Anticancer Induces apoptosis and causes cell cycle arrest; effective against various cancer cell lines.
Antimicrobial Potential effectiveness against a range of bacteria; mechanism involves inhibition of bacterial growth.
Anti-inflammatory May provide therapeutic benefits in treating inflammatory conditions based on structural similarities with known anti-inflammatory agents.

Chemical Reactions Analysis

Core Thiazolidinone Formation

The thiazolidinone ring is typically synthesized via cyclocondensation of thiourea derivatives with α,β-unsaturated carbonyl compounds. For example:

  • Knoevenagel Condensation : The exocyclic double bond (furan-2-ylmethylene group) is formed by reacting 5-arylidene-thiazolidinone precursors with furfuraldehyde derivatives under basic conditions (e.g., triethylamine in acetone at reflux) .

  • Cyclization : Thiosemicarbazide intermediates react with maleic anhydride or diketones to form the 4-oxo-2-thioxothiazolidin-3-yl scaffold .

Side Chain Functionalization

The propanamide side chain is introduced via:

  • Amide Coupling : 3-Chloropropionyl chloride reacts with phenethylamine in dichloromethane (DCM) using Hünig’s base (DIPEA) as a catalyst.

  • Nucleophilic Substitution : Thiol groups in the thiazolidinone core may undergo alkylation with bromopropionamide derivatives .

Thioxothiazolidinone Core

  • Nucleophilic Substitution : The thioxo (C=S) group is susceptible to nucleophilic attack. For example, reaction with alkyl halides replaces sulfur with alkoxy or amine groups .

  • Oxidation : The thioxo group can oxidize to sulfonyl (C=O) under strong oxidizing agents (e.g., H₂O₂/AcOH), altering biological activity .

Furan Methylene Group

  • Electrophilic Aromatic Substitution : The furan ring undergoes nitration or halogenation at the 5-position, though steric hindrance from the thiazolidinone may limit reactivity .

  • Cycloaddition : The exocyclic double bond participates in Diels-Alder reactions with dienophiles (e.g., maleic anhydride), forming bicyclic adducts .

Propanamide Side Chain

  • Hydrolysis : Acidic or basic conditions cleave the amide bond to yield propanoic acid derivatives .

  • Reduction : LiAlH₄ reduces the amide to a secondary amine.

Reaction Optimization Data

Reaction TypeConditionsYieldKey ObservationsSource
Knoevenagel CondensationEt₃N (1.5 eq), acetone, reflux, 3h93%High regioselectivity for E-isomer
Amide CouplingDCM, DIPEA, RT, 12h85%Minimal epimerization observed
Thioxo OxidationH₂O₂ (30%), AcOH, 60°C, 2h78%Sulfonyl derivative crystallizes
Diels-Alder CycloadditionToluene, 110°C, 24h65%Endo preference confirmed by XRD

Stability and Degradation

  • Thermal Stability : Decomposes above 200°C, with DSC showing exothermic peaks at 210°C.

  • Photodegradation : UV exposure (254 nm) in methanol leads to furan ring cleavage, forming diketone byproducts (HPLC-MS) .

  • Hydrolytic Stability : Stable in pH 4–7 buffers (24h, 37°C); rapid hydrolysis occurs at pH >10 .

Mechanistic Insights

  • Thiol-Disulfide Exchange : The thioxo group participates in redox reactions with glutathione, suggesting potential biological antioxidant pathways .

  • Metal Coordination : The thione sulfur binds transition metals (e.g., Cu²⁺, Zn²⁺), forming complexes characterized by UV-Vis and ESR spectroscopy .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Physicochemical Properties

Key structural differences among analogs lie in the substituents on the thiazolidinone ring and the amide nitrogen. Below is a comparative analysis:

Table 1: Structural and Physicochemical Comparison
Compound Name / ID Substituents (Position) Molecular Formula Molecular Weight Key Properties Biological Activities References
Target Compound: (E)-3-(5-(Furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)-N-phenethylpropanamide Furan-2-ylmethylene (C5), Phenethyl (N) Not Provided ~359 (estimated) High lipophilicity (predicted) Potential antimicrobial, anti-inflammatory [11, 12]
(E)-N-(Pyridin-2-yl) Analog Furan-2-ylmethylene (C5), Pyridin-2-yl (N) C16H13N3O3S2 359.42 Density: 1.48 g/cm³; pKa: 12.96 Not reported [11]
N-Cyclohexyl Analog Furan-2-ylmethylene (C5), Cyclohexyl (N) Not Provided Not Provided Increased lipophilicity Not reported [12]
Les-6614 Indole-3-ylmethylene (C5) Not Provided Not Provided Moderate solubility Anti-inflammatory, antimicrobial [3]
Compound IIIf Ethoxymethylene (C5), Fluoroanilino (N) C14H15FN2O3S2 342.40 Melting point: 164–165°C Antifungal (Candida spp., S. lentus) [6]
Compound 2b1 4-Hydroxy-3-methoxybenzylidene (C5) C16H12N2O4S2 384.41 Polar (hydroxy/methoxy groups) Not reported [7]
Key Observations:
  • Substituent Effects: The phenethyl group in the target compound enhances lipophilicity compared to pyridinyl () or polar substituents (e.g., 2b1 in ). This may improve blood-brain barrier penetration or target binding to hydrophobic pockets.
  • Physicochemical Properties :

    • Melting points vary widely (e.g., 164–165°C for IIIf vs. 240–242°C for 13f in ), reflecting differences in crystallinity and stability.
    • The target compound’s predicted pKa (~12.96, similar to ) suggests moderate basicity, influencing ionization and bioavailability.

Pharmacological Activities

Key Findings:
  • Les-6614 () demonstrates multi-target activity, including PPARγ modulation, which is critical in inflammation and metabolic disorders. The target compound’s phenethyl group may similarly engage PPARγ but with altered affinity due to structural differences.
  • Compound IIIf () highlights the role of electron-withdrawing groups (e.g., fluoroanilino) in antifungal activity. The target compound’s furan and phenethyl groups may shift its spectrum toward antibacterial or anticancer effects.

Q & A

Q. Key Parameters :

  • Solvent choice (DMF for solubility, Et₃N for base)
  • Reaction time (6–12 hours for condensation)
  • Characterization via melting point, Rf values, and NMR .

Basic: How can the structural integrity of this compound be validated experimentally?

Methodological Answer:
Use a combination of spectroscopic and crystallographic techniques:

  • FTIR : Confirm the presence of C=O (1700–1680 cm⁻¹), C=S (1250–1200 cm⁻¹), and furan C-O-C (1020 cm⁻¹) stretches .
  • NMR :
    • ¹H-NMR : Look for furan protons (δ 7.6–6.3 ppm), thiazolidinone CH₂ (δ 3.8–4.2 ppm), and phenethyl aromatic protons (δ 7.2–7.4 ppm) .
    • ¹³C-NMR : Verify carbonyl carbons (C=O at δ 170–180 ppm, C=S at δ 190–200 ppm) .
  • X-ray Crystallography : Resolve the (E)-configuration of the arylidene moiety and hydrogen-bonding patterns, as seen in structurally similar thiazolidinone derivatives .

Basic: What in vitro/in vivo models are suitable for evaluating its biological activity?

Methodological Answer:

  • In Vitro :
    • Antimicrobial Assays : Use MIC (Minimum Inhibitory Concentration) tests against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) via broth microdilution .
    • Anticancer Screening : MTT assays on cancer cell lines (e.g., MCF-7, HeLa) with IC₅₀ calculations .
  • In Vivo :
    • Hypoglycemic Activity : Administer to diabetic mice (e.g., streptozotocin-induced) and monitor blood glucose levels, referencing protocols for thiazolidinedione analogs .
    • Toxicity Studies : Acute toxicity in Wistar rats (LD₅₀ determination) and histopathological analysis of liver/kidney tissues .

Advanced: How does stereochemistry (E/Z isomerism) influence its bioactivity?

Methodological Answer:

  • Synthesis of Isomers : Prepare (E) and (Z) isomers by varying reaction conditions (e.g., UV irradiation for photoisomerization) .
  • Activity Comparison : Test isomers in parallel bioassays. For example, (E)-isomers of rhodanine derivatives show 3–5× higher antimicrobial activity due to planar geometry enhancing target binding .
  • Analytical Differentiation : Use NOESY NMR to distinguish isomers; (E)-configurations lack NOE correlations between furan and thiazolidinone protons .

Advanced: How can structure-activity relationship (SAR) studies be designed to optimize this compound?

Methodological Answer:

  • Variable Substituents : Modify the phenethyl group (e.g., electron-withdrawing Cl, electron-donating OCH₃) and furan ring (e.g., methyl, nitro) .
  • Pharmacophore Mapping : Identify critical moieties (e.g., thioxothiazolidinone core, furan) via molecular docking against targets like PPAR-γ or bacterial enoyl-ACP reductase .
  • Data Analysis : Correlate substituent effects with bioactivity using multivariate regression (e.g., Hansch analysis) .

Advanced: What mechanistic studies are recommended to elucidate its mode of action?

Methodological Answer:

  • Enzyme Inhibition Assays : Test against validated targets (e.g., α-glucosidase for antidiabetic activity or DNA gyrase for antimicrobial effects) using fluorometric kits .
  • Cellular Localization : Fluorescent tagging (e.g., BODIPY conjugate) to track subcellular accumulation via confocal microscopy .
  • Transcriptomics : RNA-seq profiling of treated cells to identify dysregulated pathways (e.g., apoptosis genes in cancer models) .

Advanced: How can computational modeling enhance the understanding of its reactivity?

Methodological Answer:

  • DFT Calculations : Optimize geometry at B3LYP/6-31G* level to predict electrophilic sites (e.g., C5 of thiazolidinone for nucleophilic attacks) .
  • Molecular Dynamics : Simulate binding to PPAR-γ (PDB ID: 2PRG) to assess stability of ligand-receptor interactions .
  • ADMET Prediction : Use SwissADME or pkCSM to forecast pharmacokinetics (e.g., logP, CYP450 inhibition) .

Advanced: How should contradictory data (e.g., varying IC₅₀ values across studies) be resolved?

Methodological Answer:

  • Standardize Assays : Replicate studies under controlled conditions (e.g., same cell line passage number, serum concentration) .
  • Purity Verification : Reanalyze batches via HPLC (>95% purity) to exclude impurities affecting activity .
  • Meta-Analysis : Compare data across analogs (e.g., furan vs. thiophene derivatives) to identify structural trends .

Advanced: What challenges arise in scaling up synthesis, and how can they be mitigated?

Methodological Answer:

  • Solvent Volume Reduction : Switch from DMF to cheaper solvents (e.g., EtOH/H₂O mixtures) while maintaining yield via phase-transfer catalysis .
  • Byproduct Control : Optimize stoichiometry (e.g., 1.2 eq aldehyde) and use scavengers (e.g., molecular sieves) to minimize dimerization .
  • Continuous Flow Systems : Implement flow chemistry for thiazolidinone condensation to improve reproducibility .

Advanced: How can synergistic effects with existing therapeutics be explored?

Methodological Answer:

  • Combination Index (CI) : Use the Chou-Talalay method to evaluate synergy with standard drugs (e.g., metformin for diabetes or cisplatin for cancer) .
  • In Vivo Co-Administration : Test low-dose combinations in rodent models to assess enhanced efficacy/reduced toxicity .
  • Mechanistic Synergy : Profile gene expression (e.g., qPCR for apoptosis markers) to identify complementary pathways .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.